molecular formula C15H12OS B1587568 2-(4-Methoxyphenyl)benzothiophene CAS No. 27884-09-9

2-(4-Methoxyphenyl)benzothiophene

Cat. No. B1587568
CAS RN: 27884-09-9
M. Wt: 240.3 g/mol
InChI Key: ADKCFCOXELVRJV-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)benzothiophene, also known as 2-(p-Methoxybenzoyl)thiophene or Methanone, (4-methoxyphenyl)-2-thienyl-, is a chemical compound with the molecular formula C12H10O2S . It has a molecular weight of 218.272 .


Synthesis Analysis

The synthesis of 2-(4-Methoxyphenyl)benzothiophene can be achieved through a Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene . This method has been demonstrated in the synthesis of 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide and (4-methoxyphenyl)(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)methanone .


Molecular Structure Analysis

The molecular structure and vibrational frequencies of 2-(4-Methoxyphenyl)benzothiophene have been investigated using ab initio (HF) and density functional theory methods (BLYP, B3LYP, B3PW91, and mPW1PW91) implementing the standard 6–311G (d,p) basis set .


Chemical Reactions Analysis

The chemical reactions involving 2-(4-Methoxyphenyl)benzothiophene include a one-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides . This reaction results in the formation of 3-substituted benzothiophenes .

Safety And Hazards

The safety data sheet for 2-(4-Methoxyphenyl)benzothiophene indicates that it is intended for R&D use only and not for medicinal, household, or other uses . Further safety and hazard information was not available in the search results.

Future Directions

The future directions for 2-(4-Methoxyphenyl)benzothiophene research could involve further exploration of its synthesis methods, as well as its potential applications in various fields. For instance, the compound could be studied for its potential as a cannabinoid receptor ligand . Additionally, further studies could explore its potential antimicrobial properties .

properties

IUPAC Name

2-(4-methoxyphenyl)-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12OS/c1-16-13-8-6-11(7-9-13)15-10-12-4-2-3-5-14(12)17-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKCFCOXELVRJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399761
Record name 2-(4-methoxyphenyl)benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)benzothiophene

CAS RN

27884-09-9
Record name 2-(4-methoxyphenyl)benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared in 91% yield from benzo[b]thiophene-2-boronic acid and 4-bromoanisole by using a coupling procedure similar to that described below in Example 14-A.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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